Welcome to the BenchChem Online Store!
molecular formula C19H13N3O B8315663 3-[Di(2-pyridinyl)methylene]-1H-indol-2(3H)-one

3-[Di(2-pyridinyl)methylene]-1H-indol-2(3H)-one

Cat. No. B8315663
M. Wt: 299.3 g/mol
InChI Key: QSRMVQMJWJYMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05977130

Procedure details

To 50 ml of acetic acid were poured 4.2 g of 97% oxindole, 5.0 g of di-2-pyridylketone, and 20.9 g of ammonium acetate. The mixture was heated for 12 hours at 100° C. Thereafter, the solvent was evaporated, and the residue was extracted with ethyl acetate. The extract was washed with water, saturated sodium bicarbonate water, and saturated brine, and subsequently dried over sodium sulfate. The resultant crude product was purified by silica gel column chromatography (ethyl acetate), to thereby obtain 6.4 g (yield 78.8%) of the title compound in the form of yellow crystals. The melting point and elementary analysis data are shown in Table 17, and NMR and MS spectrum data are shown in Table 18.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
78.8%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1)=O.C([O-])(=O)C.[NH4+]>C(O)(=O)C>[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1)=[C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][C:2]1=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
5 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)C1=NC=CC=C1
Name
Quantity
20.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water, saturated sodium bicarbonate water, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
subsequently dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The resultant crude product was purified by silica gel column chromatography (ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=C1C(NC2=CC=CC=C12)=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 78.8%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.